molecular formula C36H31FN4O2S B14282982 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- CAS No. 133405-43-3

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-

Cat. No.: B14282982
CAS No.: 133405-43-3
M. Wt: 602.7 g/mol
InChI Key: FGOCDDKZJQXBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a thiazolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group, and subsequent attachment of the indole and thiazolidinyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **1H-Pyrazole, 1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
  • **1H-Pyrazole, 1-acetyl-5-(2-bromophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-

Uniqueness

The uniqueness of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

133405-43-3

Molecular Formula

C36H31FN4O2S

Molecular Weight

602.7 g/mol

IUPAC Name

3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-[2-(4-methylphenyl)-1H-indol-3-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C36H31FN4O2S/c1-21-16-18-24(19-17-21)34-33(27-12-5-8-14-29(27)38-34)36-40(35(43)22(2)44-36)31-15-9-6-11-26(31)30-20-32(41(39-30)23(3)42)25-10-4-7-13-28(25)37/h4-19,22,32,36,38H,20H2,1-3H3

InChI Key

FGOCDDKZJQXBEM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)C)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.